ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate
CAS No.: 1181463-90-0
Cat. No.: VC5787024
Molecular Formula: C15H16N2O4
Molecular Weight: 288.303
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1181463-90-0 |
|---|---|
| Molecular Formula | C15H16N2O4 |
| Molecular Weight | 288.303 |
| IUPAC Name | ethyl (E)-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)prop-2-enoate |
| Standard InChI | InChI=1S/C15H16N2O4/c1-2-19-15(18)11(9-16)10-17-12-4-5-13-14(8-12)21-7-3-6-20-13/h4-5,8,10,17H,2-3,6-7H2,1H3/b11-10+ |
| Standard InChI Key | VIUFDHFGWLECLM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=CNC1=CC2=C(C=C1)OCCCO2)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₅H₁₆N₂O₄, with a molecular weight of 288.303 g/mol. Its IUPAC name, ethyl (E)-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)prop-2-enoate, reflects its stereochemical configuration (E-isomer) and functional group arrangement. The benzodioxepin ring—a seven-membered heterocycle containing two oxygen atoms—serves as the structural backbone, while the cyano and ethyl ester groups contribute to its reactivity and solubility profile .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1181463-90-0 |
| Molecular Formula | C₁₅H₁₆N₂O₄ |
| Molecular Weight | 288.303 g/mol |
| IUPAC Name | Ethyl (E)-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)prop-2-enoate |
| InChI Code | 1S/C15H16N2O4/c1-2-19-15(18)11(9-16)10-17-12-4-5-13-14(8-12)21-7-3-6-20-13/h4-5,8,10,17H,2-3,6-7H2,1H3/b11-10+ |
| InChI Key | VIUFDHFGWLECLM-ZHACJKMWSA-N |
Stereochemical Considerations
The E-configuration of the α,β-unsaturated ester moiety is critical for maintaining planar geometry, which may influence intermolecular interactions in biological systems. The benzodioxepin ring adopts a boat-like conformation, as inferred from analogous structures, enabling π-π stacking and hydrogen-bonding capabilities .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate involves multi-step organic reactions. A plausible route includes:
-
Benzodioxepin Ring Formation: Cyclization of diols with epichlorohydrin or similar agents under acidic conditions.
-
Nucleophilic Amination: Introduction of the amino group at the 7-position via nitration followed by reduction .
-
Knoevenagel Condensation: Reaction of the benzodioxepin amine with ethyl cyanoacetate to form the α,β-unsaturated ester.
While specific reaction yields and conditions are proprietary, the use of catalysts like piperidine for the Knoevenagel step is common in analogous syntheses .
Purification and Quality Control
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify purity, which exceeds 98% in commercial samples . Residual solvents and byproducts are monitored using gas chromatography-mass spectrometry (GC-MS).
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in aqueous media but is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | ~1.3 g/cm³ (estimated) |
| LogP (Partition Coefficient) | 1.8 (predicted) |
| Solubility in DMSO | >50 mg/mL |
Applications in Research
Pharmaceutical Development
The benzodioxepin moiety is a privileged structure in medicinal chemistry, featured in compounds with anxiolytic, antiviral, and anticancer activities . Ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate is hypothesized to inhibit kinase enzymes or G-protein-coupled receptors (GPCRs) due to its ability to mimic adenosine triphosphate (ATP) or peptide substrates .
Chemical Biology
As a Michael acceptor, the α,β-unsaturated ester may undergo conjugate additions with thiols in cysteine residues, enabling its use as a covalent protein modifier. This property is exploitable in activity-based protein profiling (ABPP) studies .
Future Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the benzodioxepin ring and ester group could optimize bioavailability and target selectivity. Introducing electron-withdrawing substituents may enhance metabolic stability .
Computational Modeling
Molecular docking studies against kinase or GPCR targets (e.g., EGFR, PAR1) may elucidate binding modes and guide rational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume